(S)-1-(2-Nitrophenyl)ethanol
Overview
Description
(S)-1-(2-Nitrophenyl)ethanol is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Nitrophenyl)ethanol typically involves the reduction of 2-nitroacetophenone. One common method is the asymmetric reduction using chiral catalysts to ensure the production of the (S)-enantiomer. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a ruthenium complex.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and enantiomeric purity. The use of recyclable chiral catalysts is also common to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (S)-1-(2-Nitrophenyl)ethanone.
Reduction: The nitro group can be reduced to an amino group, forming (S)-1-(2-Aminophenyl)ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution.
Major Products
Oxidation: (S)-1-(2-Nitrophenyl)ethanone
Reduction: (S)-1-(2-Aminophenyl)ethanol
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
(S)-1-(2-Nitrophenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of nitroreductases.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials with specific optical properties.
Mechanism of Action
The mechanism of action of (S)-1-(2-Nitrophenyl)ethanol largely depends on its interaction with biological targets. For instance, when used as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can occur through various interactions, including hydrogen bonding and hydrophobic interactions, depending on the enzyme’s structure.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Nitrophenyl)ethanol: The enantiomer of (S)-1-(2-Nitrophenyl)ethanol, with similar chemical properties but different biological activities.
2-Nitrophenylethanol: Lacks the chiral center, making it less specific in chiral applications.
1-(2-Nitrophenyl)ethanone: The oxidized form, used in different chemical contexts.
Uniqueness
This compound is unique due to its chiral nature, which makes it particularly valuable in asymmetric synthesis and chiral resolution processes. Its specific interactions with biological targets also make it a compound of interest in medicinal chemistry.
Properties
IUPAC Name |
(1S)-1-(2-nitrophenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDBYQDNNWCLHL-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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